N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it prevalent in drug design . The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent that may enhance binding affinity to target proteins or improve solubility.
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)15-5-3-2-4-12(15)17-20-21-18(27-17)19-16(22)11-6-7-13-14(10-11)26-9-8-25-13/h2-7,10H,8-9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOIVLFFOUNSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methanesulfonylphenyl group can be introduced through sulfonation reactions, while the benzodioxine moiety is often synthesized via cyclization reactions involving catechols and epoxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring would produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
- Heterocyclic Core : The target compound’s 1,3,4-oxadiazole core is shared with and , while uses a thiazole, which offers distinct electronic properties. Tetrazole-based compounds prioritize hydrogen-bonding capacity.
- Substituents : The 2-methanesulfonylphenyl group in the target compound is unique compared to the sulfamoylbenzamide in or methoxyphenyl in . Methanesulfonyl’s electron-withdrawing nature may enhance target binding compared to electron-donating groups (e.g., methoxy).
- Linker : The direct carboxamide linkage in the target compound contrasts with the sulfanyl acetamide in , which may influence conformational flexibility and bioavailability.
Table 2: Reported Activities of Related Compounds
Key Insights:
- Antibacterial Potential: The oxadiazole derivatives in demonstrate that the benzodioxine-oxadiazole framework is compatible with antimicrobial activity. The target compound’s methanesulfonyl group may further enhance potency by improving membrane penetration or target inhibition.
- Cytotoxicity : Low hemolytic activity in suggests favorable safety profiles for oxadiazole-benzodioxine hybrids, a promising indicator for the target compound.
Pharmacological Considerations
- Solubility and Bioavailability : The methanesulfonyl group may improve aqueous solubility compared to unsubstituted phenyl analogs.
- Metabolic Stability : Oxadiazoles resist oxidative metabolism, while the benzodioxine’s ether linkages may reduce susceptibility to esterase degradation .
Biological Activity
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that combines a benzodioxine moiety with an oxadiazole ring and a methanesulfonyl group. The following sections detail the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be characterized by the presence of:
- Benzodioxine moiety : Known for its stability and therapeutic potential.
- Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
- Methanesulfonyl group : Enhances solubility and may influence pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit both bacterial and fungal strains. The specific compound has demonstrated moderate to high activity against various pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The benzodioxine structure is linked to various anticancer activities. A study highlighted that 1,4-benzodioxane derivatives could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have been noted for their ability to target critical pathways in cancer cells .
Other Biological Effects
The compound's unique structure may also confer additional biological activities such as:
- Anti-inflammatory effects : Some benzodioxane derivatives have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
- Hepatoprotective effects : Certain analogs have shown potential in protecting liver cells from damage due to oxidative stress .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor modulation : It may interact with receptors that regulate neurotransmitter release or inflammatory responses.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole | Contains thiazole ring | Anticancer activity |
| 5-(trifluoromethyl)-1,3,4-oxadiazole derivatives | Fluorinated oxadiazole | Antimicrobial properties |
| N-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | Hydroxy-substituted oxadiazole | Antibacterial activity |
This table illustrates how the unique combination of functional groups in this compound enhances its biological profile compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
